molecular formula C19H16F3N3O2S B2858734 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 1105226-85-4

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2858734
CAS No.: 1105226-85-4
M. Wt: 407.41
InChI Key: AFXCQCDKYXYHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzoyl]piperidine” is a complex organic molecule that features a combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The thiophene and oxadiazole rings are synthesized separately through established organic reactions, such as cyclization and condensation reactions. These intermediates are then coupled with a piperidine derivative under specific conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate. Its heterocyclic rings and functional groups could interact with biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties. Its combination of heterocyclic rings and functional groups could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding pocket. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
  • (3-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Uniqueness

The uniqueness of the compound lies in its specific combination of heterocyclic rings and functional groups. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, or physical properties, making it a valuable subject for further research.

Properties

IUPAC Name

[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-7-2-1-6-13(14)18(26)25-9-3-5-12(11-25)16-23-24-17(27-16)15-8-4-10-28-15/h1-2,4,6-8,10,12H,3,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXCQCDKYXYHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.